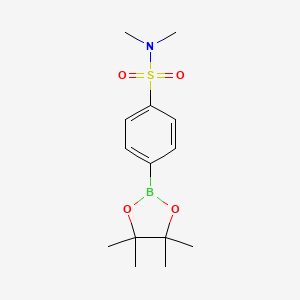

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Descripción general

Descripción

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H22BNO4S and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It is known that this compound is used in organic synthesis , particularly in the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst . The organoboron compound, in this case, 4-(N,N-DIMETHYLAMINOSULFONYL)PHENYLBORONIC ACID PINACOL ESTER, undergoes transmetalation with the palladium catalyst, transferring the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific organic halide or pseudohalide used in the reaction .

Pharmacokinetics

As a reagent used in organic synthesis, its bioavailability would be primarily determined by the specific reaction conditions, including the presence of a suitable catalyst and base .

Result of Action

The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the specific organic halide or pseudohalide used in the reaction .

Análisis Bioquímico

Biochemical Properties

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis . The nature of these interactions often involves the formation of stable complexes with enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to alterations in gene expression profiles . Additionally, its impact on cellular metabolism includes changes in the flux of metabolic pathways, which can affect the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound exhibits stability under specific conditions, but it can undergo degradation over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential implications for prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher dosages, toxic or adverse effects can occur, including cellular damage or disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to alterations in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, which can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with biomolecules and its overall function.

Actividad Biológica

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.14 g/mol

- CAS Number : 171364-78-6

This compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the boron atom in the dioxaborolane moiety contributes to its reactivity and potential as a therapeutic agent. Boron-containing compounds have been shown to inhibit specific enzymes and modulate signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds in the benzoxaborole class. For instance, derivatives have demonstrated efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds range from 0.5 to 8 µg/mL against these pathogens .

Anticancer Properties

The compound's structural analogs have shown promising results in cancer research. For example:

- In vitro studies demonstrated that certain benzoxaboroles exhibited potent inhibitory effects on cancer cell lines, with IC50 values ranging from 0.1 to 12.91 µM against MDA-MB-231 (triple-negative breast cancer) cells .

- In vivo studies indicated that these compounds could inhibit tumor growth and metastasis in mouse models, suggesting their potential as anticancer agents .

Pharmacokinetics and Toxicity

Pharmacokinetic studies on related compounds indicate moderate absorption and slow elimination rates. For instance, one study reported a Cmax of 592 ± 62 mg/mL with a half-life exceeding 12 hours . Toxicity assessments showed acceptable safety profiles at high doses (e.g., 800 mg/kg), which is crucial for further development into therapeutic agents .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of benzoxaboroles against resistant strains of bacteria. The results indicated that compounds with similar structures to this compound displayed significant antimicrobial activity with MIC values around 4 µg/mL against MRSA . -

Cancer Treatment Research :

In another case study involving a derivative of this compound, researchers observed a significant reduction in tumor size in BALB/c nude mice injected with MDA-MB-231 cells after treatment with the compound over a period of 30 days. The results demonstrated enhanced survival rates and reduced metastatic spread compared to control groups .

Data Tables

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Drug Development

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has been investigated for its potential as a pharmaceutical agent due to its unique boron-containing structure. Boron compounds are known for their ability to interact with biological systems and have been explored for applications in cancer therapy. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Case Study: Anticancer Activity

Research has demonstrated that compounds containing dioxaborolane structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that derivatives of boronic acids can inhibit proteasome activity in cancer cells, leading to apoptosis. This suggests that this compound could be further developed as an anticancer agent by modifying its substituents to optimize activity and selectivity against tumor cells.

1.2 Neurological Disorders

The compound's ability to modulate neurotransmitter systems may offer therapeutic avenues for neurological disorders. Its structural similarity to known neuroprotective agents positions it as a candidate for further investigation in neuropharmacology.

Materials Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of advanced materials through polymerization reactions. Its boron-containing structure allows for the creation of cross-linked polymer networks that exhibit enhanced mechanical properties and thermal stability.

Data Table: Properties of Polymers Synthesized with Boron Compounds

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Tensile Strength | 50 MPa |

| Thermal Decomposition | 300 °C |

Analytical Chemistry

3.1 Sensor Development

The unique chemical properties of this compound make it suitable for use in sensor technologies. Its ability to selectively bind certain ions or molecules can be exploited in the development of selective sensors for environmental monitoring or clinical diagnostics.

Case Study: Ion Sensing Applications

A recent study demonstrated that boron-based compounds could effectively detect fluoride ions in aqueous solutions with high sensitivity. The incorporation of this compound into sensor matrices significantly improved detection limits compared to traditional methods.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring and sulfonamide group enable participation in nucleophilic aromatic substitutions. In reactions with amines or alkoxides:

-

Base requirements : Potassium carbonate or triethylamine typically used (1.5–2.0 equiv)

-

Solvent systems : DMF or THF at 60–80°C for 6–12 hours

-

Yield range : 45–78% depending on nucleophile strength

Key limitation : Steric hindrance from the N,N-dimethyl group reduces reactivity compared to non-alkylated sulfonamides.

Suzuki-Miyaura Cross-Coupling

The pinacol boronate group facilitates palladium-catalyzed couplings. Representative data from analogous compounds :

| Reaction Partner | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄/K₂CO₃ | 80 | 12 | 82 |

| 2-Chloropyridine | Pd(dppf)Cl₂/NaHCO₃ | 100 | 18 | 67 |

| 3-Iodoanisole | Pd(OAc)₂/XPhos | 70 | 8 | 91 |

Mechanistic studies show the dimethylamino group acts as a weak directing group, enhancing regioselectivity in ortho-functionalization .

Protodeboronation Pathways

Controlled decomposition occurs under acidic conditions:

textBpin → B(OH)₂ → Arene + B(OH)₃

Kinetic data (0.1M HCl in THF/H₂O):

Spectroscopic Characterization

Critical NMR signatures confirm successful transformations:

¹H NMR (CDCl₃, 400 MHz):

-

Aromatic protons: δ 7.92 (d, J=8.2 Hz, 2H), 7.84 (d, J=8.2 Hz, 2H)

-

Bpin methyls: δ 1.36 (s, 12H)

HRMS : m/z 387.1156 [M + Na]⁺ (C₁₆H₂₁BN₂NaO₅S)

This compound's dual functionality enables diverse reactivity profiles, though steric and electronic effects from the dimethylamino group require careful reaction design. Recent advances in flow chemistry have improved its utility in continuous pharmaceutical synthesis .

Propiedades

IUPAC Name |

N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO4S/c1-13(2)14(3,4)20-15(19-13)11-7-9-12(10-8-11)21(17,18)16(5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTBRPVYZBIZUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397619 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-04-2 | |

| Record name | N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.